molecular formula C19H24N2O2S B2607428 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide CAS No. 1421501-23-6

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

Cat. No. B2607428
CAS RN: 1421501-23-6
M. Wt: 344.47
InChI Key: UJLNKAKVCGIHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, also known as DMAB-Et, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Interaction with DNA and Antitumor Activity

Research has highlighted the role of phenyl-substituted derivatives, including those similar in structure to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, in the realm of DNA intercalation and antitumor activity. These compounds have been synthesized and evaluated for in vivo antitumor activity, focusing on their DNA association constants and the necessity for specific structural alignment for effective DNA binding. This exploration reveals their potential as minimal DNA-intercalating agents with solid tumor activity, marking their significance in cancer research and therapy (Atwell, Baguley, & Denny, 1989).

Anion Binding and Molecular Recognition

Investigations into the chemical behavior of N-benzamido-N'-benzoylthioureas, which share a similar structural motif with N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, have unveiled their ability to form strong intramolecular hydrogen bonds. Despite this, they have demonstrated significant anion binding capabilities, suggesting potential applications in developing anion receptors or organocatalysts based on this chemical framework (Liu & Jiang, 2008).

Synthesis and Characterization of Novel Compounds

The synthesis of new benzamide derivatives, including processes and characterizations, sheds light on the diverse applications of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide in creating novel compounds with potential biological activities. This includes exploring its efficacy in inhibiting nitric oxide production in microglial cells, indicating its relevance in neurodegenerative disease research and potential therapeutic applications (Kim et al., 2009).

Antifungal Activity and Chemical Synthesis

Research into novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide, highlights their antifungal activity. These studies provide insights into the synthesis and biological evaluation of such compounds, emphasizing their potential in developing new antifungal agents (Ienascu et al., 2018).

Environmental and Biological Applications

The utilization of Keggin heteropolyacids for the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally friendly conditions highlights the chemical's role in green chemistry. This research demonstrates the compound's potential in creating biologically active molecules, showcasing its importance in pharmaceutical development and environmental sustainability (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-24-18-8-6-5-7-16(18)19(23)20-13-17(22)14-9-11-15(12-10-14)21(2)3/h5-12,17,22H,4,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNKAKVCGIHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.